molecular formula C18H16N2O3 B14863492 1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B14863492
M. Wt: 308.3 g/mol
InChI Key: GZFZAMBVPXTTJC-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a methoxyphenyl group, and a carboxylic acid group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxyphenylhydrazine.

    Cyclization: The 4-methoxyphenylhydrazine undergoes cyclization with ethyl acetoacetate to form the pyrazole ring.

    Benzylation: The resulting pyrazole compound is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

    Carboxylation: Finally, the benzylated pyrazole is carboxylated using carbon dioxide under high pressure to introduce the carboxylic acid group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.

    Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as sulfuric acid, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include oxidized derivatives, reduced alcohols, substituted pyrazoles, and esters.

Scientific Research Applications

1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    1-Benzyl-3-(4-methoxyphenyl)thiourea: This compound has a similar structure but contains a thiourea group instead of a carboxylic acid group.

    1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid: This compound differs in the position of the carboxylic acid group on the pyrazole ring.

    1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-amine: This compound contains an amine group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

2-benzyl-5-(4-methoxyphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C18H16N2O3/c1-23-15-9-7-14(8-10-15)16-11-17(18(21)22)20(19-16)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,22)

InChI Key

GZFZAMBVPXTTJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)CC3=CC=CC=C3

Origin of Product

United States

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